molecular formula C7H6N4O2 B029205 7-Methylpteridine-2,4(1H,3H)-dione CAS No. 13401-38-2

7-Methylpteridine-2,4(1H,3H)-dione

Cat. No.: B029205
CAS No.: 13401-38-2
M. Wt: 178.15 g/mol
InChI Key: WIXGFZWEUAUYGB-UHFFFAOYSA-N
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Description

7-Methylpteridine-2,4(1H,3H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C7H6N4O2 and its molecular weight is 178.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 160394. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Pteridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 7-Methyl Lumazine is lumazine synthase (RibH) . Lumazine synthase is a vital enzyme in the riboflavin biosynthetic pathway . It plays a significant role in the synthesis of riboflavin, which is an essential nutrient and a precursor for the enzymatic cofactor flavin adenine dinucleotide (FAD) .

Mode of Action

7-Methyl Lumazine interacts with its target, lumazine synthase, and participates in the synthesis of riboflavin . The compound serves as a bio-precursor in living cells and can be found in multiple natural products . It exhibits intriguing activities, including metal binding characteristics, particularly to Fe (III), and shows weak to no affinities to Cu (II), Co (II), and Mn (II) .

Biochemical Pathways

7-Methyl Lumazine is involved in the riboflavin biosynthesis pathway . Starting from guanosine triphosphate (GTP), a uracil derivative is produced in four steps. This derivative then undergoes condensation with 3,4-dihydroxy-2-butanone 4-phosphate, catalyzed by lumazine synthase, to yield a modified lumazine. This lumazine motif then undergoes a two-molecule dismutation reaction catalyzed by riboflavin synthase to produce riboflavin . Riboflavin can then be further transformed into FAD, an enzymatic cofactor, allowing the catalysis of various metabolic redox reactions .

Result of Action

The action of 7-Methyl Lumazine results in various biochemical effects. For instance, lumazine-derived peptides have been found to boost the sensitivity of human bone marrow mesenchymal stem cells (hBM-MSCs) to insulin . Additionally, one of the lumazine-derived peptides, terrelumamide A, exhibits the ability to bind double-stranded DNA oligomers likely via the intercalation by the lumazine scaffold together with groove binding by the peptide backbone .

Biochemical Analysis

Biochemical Properties

7-Methyl Lumazine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of lumazine peptides, which have been found to bind to Fe (III) and show weak to no affinities to Cu (II), Co (II), and Mn (II) .

Cellular Effects

7-Methyl Lumazine has significant effects on various types of cells and cellular processes. It influences cell function by interacting with different cellular components. For example, lumazine-derived peptides were found to boost the sensitivity of human bone marrow mesenchymal stem cells to insulin .

Molecular Mechanism

The molecular mechanism of 7-Methyl Lumazine involves its interactions at the molecular level. It binds to biomolecules, influences enzyme activity, and causes changes in gene expression . For instance, it is involved in the synthesis of lumazine peptides, which can bind to double-stranded DNA oligomers .

Metabolic Pathways

7-Methyl Lumazine is involved in the riboflavin metabolism pathway . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Properties

IUPAC Name

7-methyl-1H-pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-3-2-8-4-5(9-3)10-7(13)11-6(4)12/h2H,1H3,(H2,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXGFZWEUAUYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40158458
Record name 7-Methyllumizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13401-38-2
Record name 7-Methyllumizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013401382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyllumazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Methyllumizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40158458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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